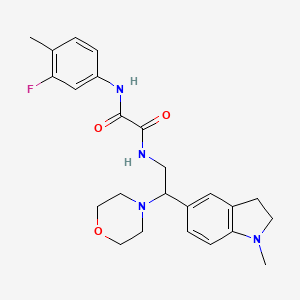

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O3/c1-16-3-5-19(14-20(16)25)27-24(31)23(30)26-15-22(29-9-11-32-12-10-29)17-4-6-21-18(13-17)7-8-28(21)2/h3-6,13-14,22H,7-12,15H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSOTCSJZUVLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Fluoro-Methylphenyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methylphenyl intermediate through electrophilic aromatic substitution reactions.

Indoline Derivative Preparation: The next step involves the synthesis of the 1-methylindoline derivative, which can be achieved through N-alkylation of indoline.

Morpholine Derivative Synthesis: The morpholine ring is introduced through nucleophilic substitution reactions.

Oxalamide Formation: The final step involves the coupling of the fluoro-methylphenyl intermediate, the indoline derivative, and the morpholine derivative through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Structural Variations and Activity

Oxalamides exhibit diverse pharmacological and functional properties depending on their substituents. Key comparisons include:

Structural-Activity Insights :

- Antiviral Activity: BNM-III-170 and Compound 13 feature halogenated aryl groups (chloro/fluorophenyl) and heterocyclic N2-substituents, critical for targeting viral entry or replication . The target compound’s morpholino group may enhance solubility or binding to cellular receptors.

- Flavoring Agents: S336 uses methoxy and pyridyl groups to mimic umami taste receptors (hTAS1R1/hTAS1R3) . The target compound’s indolinyl-morpholino group is bulkier, likely unsuitable for flavor applications.

- Metabolism: Compounds with morpholino groups (e.g., MM3300.08 in ) often exhibit altered metabolic stability, suggesting the target compound may resist hydrolysis but undergo oxidative metabolism .

Pharmacological and Toxicological Profiles

Efficacy and Mechanism

- Antiviral Compounds: BNM-III-170 inhibits HIV entry by mimicking CD4-binding sites, with EC50 values in the nanomolar range . The target compound’s indolinyl group (common in kinase inhibitors) may target intracellular signaling pathways.

- Flavoring Agents: S336 has a NOEL of 100 mg/kg/day in rodents, indicating low toxicity at regulatory usage levels .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities. This compound features a unique structure that includes a fluorinated aromatic ring, an indoline moiety, and a morpholino group, which contribute to its potential pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.5 g/mol. The structure can be visualized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 922035-70-9 |

The oxalamide functional group is characterized by the presence of an oxalic acid moiety linked to two amine groups, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activity or receptor signaling pathways, potentially resulting in therapeutic effects relevant to various diseases, including cancer and neurological disorders.

Biological Activity

Research indicates that compounds within the oxalamide class exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.